molecular formula C8H11NO B4302836 1,2,6-trimethylpyridin-4(1H)-one CAS No. 767-83-9

1,2,6-trimethylpyridin-4(1H)-one

Cat. No. B4302836
CAS RN: 767-83-9
M. Wt: 137.18 g/mol
InChI Key: KXVUMEAPZKTOCS-UHFFFAOYSA-N
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Patent
US04297301

Procedure details

This time, 10 mmols of N-methyl-2,6-dimethyl-4-pyridone were used and 117 g of phosgene were introduced in the course of 2 and a half hours. A yield of 89% of 2-ethylhexanoyl chloride was obtained, after distillation.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN1[C:7]([CH3:8])=[CH:6][C:5](=O)[CH:4]=[C:3]1[CH3:10].[C:11](Cl)([Cl:13])=[O:12]>>[CH2:3]([CH:4]([CH2:5][CH2:6][CH2:7][CH3:8])[C:11]([Cl:13])=[O:12])[CH3:10]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
CN1C(=CC(C=C1C)=O)C
Step Two
Name
Quantity
117 g
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)Cl)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.